Cas no 2227781-96-4 ((1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol)

(1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol
- 2227781-96-4
- EN300-2000618
-
- インチ: 1S/C8H12N2O2/c1-12-8-4-2-3-6(10-8)7(11)5-9/h2-4,7,11H,5,9H2,1H3/t7-/m0/s1
- InChIKey: DMHOYTZIJVAEIO-ZETCQYMHSA-N
- ほほえんだ: O[C@@H](CN)C1C=CC=C(N=1)OC
計算された属性
- せいみつぶんしりょう: 168.089877630g/mol
- どういたいしつりょう: 168.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.4Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
(1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2000618-0.05g |
(1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol |
2227781-96-4 | 0.05g |
$1452.0 | 2023-09-16 | ||
Enamine | EN300-2000618-0.5g |
(1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol |
2227781-96-4 | 0.5g |
$1660.0 | 2023-09-16 | ||
Enamine | EN300-2000618-0.1g |
(1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol |
2227781-96-4 | 0.1g |
$1521.0 | 2023-09-16 | ||
Enamine | EN300-2000618-1.0g |
(1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol |
2227781-96-4 | 1g |
$1729.0 | 2023-06-02 | ||
Enamine | EN300-2000618-5.0g |
(1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol |
2227781-96-4 | 5g |
$5014.0 | 2023-06-02 | ||
Enamine | EN300-2000618-5g |
(1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol |
2227781-96-4 | 5g |
$5014.0 | 2023-09-16 | ||
Enamine | EN300-2000618-10.0g |
(1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol |
2227781-96-4 | 10g |
$7435.0 | 2023-06-02 | ||
Enamine | EN300-2000618-1g |
(1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol |
2227781-96-4 | 1g |
$1729.0 | 2023-09-16 | ||
Enamine | EN300-2000618-0.25g |
(1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol |
2227781-96-4 | 0.25g |
$1591.0 | 2023-09-16 | ||
Enamine | EN300-2000618-2.5g |
(1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol |
2227781-96-4 | 2.5g |
$3389.0 | 2023-09-16 |
(1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol 関連文献
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
(1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-olに関する追加情報
Introduction to (1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol (CAS No. 2227781-96-4)
(1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol, with the CAS number 2227781-96-4, is a chiral compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and medicinal chemistry. This compound is characterized by its unique structural features, including an amino group, a methoxy-substituted pyridine ring, and a chiral center, which collectively contribute to its diverse biological activities and therapeutic potential.
The chemical structure of (1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol can be represented as follows: the central carbon atom is bonded to an amino group, a methoxy-substituted pyridine ring, and a hydroxyl group. The presence of the chiral center at the carbon atom adjacent to the hydroxyl group imparts enantiomeric specificity to the molecule, which is crucial for its biological activity. The (S) configuration of this compound has been shown to exhibit distinct properties compared to its (R) enantiomer, making it a valuable target for asymmetric synthesis and drug development.
Recent studies have highlighted the potential of (1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research has demonstrated that this compound can modulate specific neurotransmitter systems, such as the serotonin and dopamine pathways, which are implicated in conditions like Alzheimer's disease and Parkinson's disease. The ability of (1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol to cross the blood-brain barrier and selectively interact with these neurotransmitter systems makes it a promising candidate for further investigation.
In addition to its neuroprotective properties, (1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol has also shown potential as an anti-inflammatory agent. In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are key mediators of inflammation. These findings suggest that (1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol could be developed into a novel therapeutic for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of (1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol have also been extensively studied. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has been shown to have good oral bioavailability and a long half-life, which are desirable attributes for a drug candidate. Furthermore, the compound has demonstrated low toxicity in animal models, suggesting a favorable safety profile.
The synthesis of (1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol has been optimized using various synthetic routes to ensure high yields and enantiomeric purity. One common approach involves the asymmetric reduction of a prochiral ketone intermediate using chiral catalysts or enzymes. This method allows for the selective formation of the (S) enantiomer with high enantiomeric excess (ee). The use of green chemistry principles in these synthetic processes has also been explored to minimize environmental impact and improve sustainability.
Clinical trials are currently underway to evaluate the safety and efficacy of (1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol in human subjects. Early-phase trials have shown promising results, with the compound demonstrating good tolerability and preliminary evidence of therapeutic benefit. These trials are ongoing, and further data will be crucial in determining the full potential of this compound as a therapeutic agent.
In conclusion, (1S)-2-amino-1-(6-methoxypyridin-2-y-l)ethan-l-lol (CAS No. 2227781–96–4) is a promising chiral compound with diverse biological activities and therapeutic potential. Its unique structural features, coupled with its favorable pharmacokinetic properties and low toxicity profile, make it an attractive target for drug development. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for its use in treating various diseases.
2227781-96-4 ((1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol) 関連製品
- 1260851-09-9(3-(4-bromo-2-nitrophenyl)azetidine)
- 2680713-64-6(benzyl N-(5-bromoquinazolin-2-yl)carbamate)
- 2228241-09-4(1-(1-phenyl-1H-pyrazol-4-yl)cyclobutylmethanol)
- 2361634-16-2(Azetidin-3-ylmethyl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride)
- 1246088-50-5(5-Bromo-2-ethyl-1-(phenylsulfonyl)-1h-pyrrolo2,3-bpyridine)
- 2228484-24-8(methyl 2-hydroxy-2-1-(pyrazin-2-yl)cyclopropylacetate)
- 1805413-09-5(Ethyl 6-bromo-2-(difluoromethyl)-3-hydroxypyridine-4-acetate)
- 2227800-43-1((2R)-1-(2-bromo-4-chlorophenyl)propan-2-ol)
- 851863-89-3(2-(benzylsulfanyl)-1-(2-fluorobenzoyl)-4,5-dihydro-1H-imidazole)
- 2228381-05-1(1-(3-methyl-3-phenylbutyl)cyclopropan-1-ol)



